Acetylatractylodinol

Gastric emptying Prokinetic In vivo pharmacology

Acetylatractylodinol (CAS 61582-39-6) is a naturally occurring polyacetylene compound first isolated from the rhizome of Atractylodes lancea DE CANDOLLE var. chinensis KITAMURA (Compositae).

Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
Cat. No. B2446906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylatractylodinol
Molecular FormulaC15H12O3
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESCC(=O)OCC=CC#CC#CC=CC1=CC=CO1
InChIInChI=1S/C15H12O3/c1-14(16)17-12-8-6-4-2-3-5-7-10-15-11-9-13-18-15/h6-11,13H,12H2,1H3/b8-6+,10-7+
InChIKeyKQELYEKOTPXIHM-NBANWCDVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Acetylatractylodinol Procurement: Compound Identity and Baseline Characteristics


Acetylatractylodinol (CAS 61582-39-6) is a naturally occurring polyacetylene compound first isolated from the rhizome of Atractylodes lancea DE CANDOLLE var. chinensis KITAMURA (Compositae) [1]. It belongs to a class of furan-containing polyacetylenes characteristic of the Atractylodes genus. Its structure, identified as (1Z)-acetylatractylodinol, features a conjugated diyne-ene system, a terminal furan ring, and an acetylated hydroxyl group, distinguishing it from the parent alcohol atractylodinol . The compound has been detected and quantified alongside other polyacetylenes and sesquiterpenes in Atractylodes lancea samples from various geographical origins using GC-MS analysis [2].

Why Acetylatractylodinol Cannot Be Interchanged with Generic Atractylodes Polyacetylenes


Generic substitution among Atractylodes polyacetylenes is not scientifically justified due to pronounced structural heterogeneity that dictates distinct physicochemical and biological profiles. While acetylatractylodinol and its desacetyl analog atractylodinol share a core polyacetylene scaffold, the presence of the acetyl group eliminates the hydrogen bond donor capacity and significantly increases lipophilicity (predicted XLogP of ~2.8 versus ~2.2 for atractylodinol) [1]. These structural differences predict divergent membrane permeability, metabolic stability, and target engagement. Critically, literature data often misattributed to acetylatractylodinol actually belong to co-occurring phenols or other acetylenes, leading to procurement errors when users rely on unverified vendor claims [2]. Direct comparative experimental evidence is therefore essential for rational selection.

Acetylatractylodinol Comparative Product Evidence: Quantitative Differentiation from Analogs


Gastric Prokinetic Activity: Equivalent Potency Across Atractylodes Polyacetylenes

In an in vivo model of delayed gastric emptying induced by N(G)-nitro-L-arginine in rats, acetylatractylodinol was one of four polyacetylenic compounds (atractylodin, atractylodinol, acetylatractylodinol, and 4,6,12-tetradecatriene-8,10-diyne-1,3,14-triol) that demonstrated activity. However, the study explicitly reports that these four compounds exhibited 'a similar potency' [1]. The representative compound, atractylodin, showed dose-dependent improvement of gastric emptying at 0.1–0.3 mg/kg. No individual quantitative potency data (e.g., ED50) for acetylatractylodinol was reported to differentiate it from the other polyacetylenes [1].

Gastric emptying Prokinetic In vivo pharmacology

5-LOX and COX-1 Inhibition: Clarifying Misattributed Activity Data

Vendor datasheets frequently attribute potent 5-LOX (IC50 = 0.1 µM) and COX-1 (IC50 = 2 µM) inhibitory activity to acetylatractylodinol. However, the primary literature establishes that these values correspond to the phenolic compound 2-[(2'E)-3',7'-dimethyl-2',6'-octadienyl]-4-methoxy-6-methylphenol (Compound I), not acetylatractylodinol [1]. The same study explicitly states that among the isolated acetylenes—including (1Z)-acetylatractylodinol (Compound 6)—only compound II showed strong dual inhibition of 5-LOX and COX-1 (IC50 of 3 µM and 1 µM, respectively) [1]. Acetylatractylodinol itself was inactive or weakly active in these assays, representing a critical negative differentiation from the phenolic co-constituent.

Anti-inflammatory 5-Lipoxygenase Cyclooxygenase-1

Physicochemical Differentiation: Predicted LogP and Hydrogen Bonding Profile vs. Atractylodinol

Computational predictions indicate a meaningful physicochemical divergence between acetylatractylodinol and its parent alcohol atractylodinol. Acetylatractylodinol has a predicted XLogP of 2.8 and zero hydrogen bond donors (HBD = 0), whereas atractylodinol has a lower predicted XLogP of ~2.2 and one hydrogen bond donor (HBD = 1) [1][2]. The increased lipophilicity and absence of HBD in acetylatractylodinol predict higher passive membrane permeability, potentially greater blood-brain barrier penetration (predicted BBB+ with probability 0.8), and altered metabolic susceptibility due to protection of the hydroxyl group from phase II conjugation [3].

Lipophilicity Drug-likeness Permeability

Acetylatractylodinol Application Scenarios Based on Quantitative Evidence


Gastrointestinal Motility Research Where Polyacetylene Class Effects Are Acceptable

In studies of gastric emptying or intestinal motility where the mechanism of action is shared across Atractylodes polyacetylenes, acetylatractylodinol can serve as a representative compound with equivalent potency to atractylodin. Users should verify batch purity (≥98% by HPLC) and confirm identity via GC-MS or NMR before use [1].

Negative Control for 5-LOX/COX-1 Anti-Inflammatory Studies

Given the documented lack of potent 5-LOX/COX-1 inhibitory activity, acetylatractylodinol can be used as a structurally related negative control when testing the phenolic compound I or ferulate acetylene II. This negative differentiation is critical for target validation studies and for avoiding false positives in anti-inflammatory screening cascades [2].

Lipophilic Probe or Click Chemistry Scaffold for Bioconjugation

The terminal alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation, while the higher predicted logP (2.8 vs. 2.2 for atractylodinol) and zero HBD profile suggest utility as a lipophilic scaffold. Potential applications include the synthesis of fluorescent probes or affinity reagents targeting lipid-rich compartments, pending experimental validation of reactivity and cellular permeability .

Quality Control Marker for Atractylodes lancea Geographic Authentication

Acetylatractylodinol has been identified and quantified alongside other polyacetylenes and sesquiterpenes in GC-MS-based hierarchical clustering analyses to discriminate A. lancea samples by geographical origin. It can serve as a chemotaxonomic marker for quality control of herbal raw materials [3].

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